molecular formula C16H21NO3 B14645008 3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione CAS No. 53744-41-5

3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione

Cat. No.: B14645008
CAS No.: 53744-41-5
M. Wt: 275.34 g/mol
InChI Key: FTRKGCVLMHNMPR-UHFFFAOYSA-N
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Description

3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the scalability of the synthesis process .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to various proteins and enzymes, influencing their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.

Uniqueness: What sets this compound apart is its specific substituents, which confer unique chemical and biological properties. The presence of the pentyloxy group and the methyl group at specific positions on the pyrrolidine ring influences its reactivity and interactions with biological targets .

Properties

CAS No.

53744-41-5

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

3-methyl-3-(4-pentoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H21NO3/c1-3-4-5-10-20-13-8-6-12(7-9-13)16(2)11-14(18)17-15(16)19/h6-9H,3-5,10-11H2,1-2H3,(H,17,18,19)

InChI Key

FTRKGCVLMHNMPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2(CC(=O)NC2=O)C

Origin of Product

United States

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